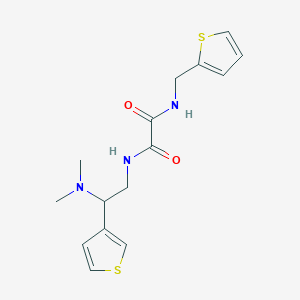

N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide

Description

N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is an oxalamide derivative featuring a dimethylaminoethyl-thiophene substituent at the N1 position and a thiophen-2-ylmethyl group at the N2 position.

Properties

IUPAC Name |

N'-[2-(dimethylamino)-2-thiophen-3-ylethyl]-N-(thiophen-2-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O2S2/c1-18(2)13(11-5-7-21-10-11)9-17-15(20)14(19)16-8-12-4-3-6-22-12/h3-7,10,13H,8-9H2,1-2H3,(H,16,19)(H,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMSYHBLFAAIDHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)C(=O)NCC1=CC=CS1)C2=CSC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as thiophene derivatives and dimethylaminoethyl groups, followed by their coupling through amide bond formation. Common reagents used in these reactions include oxalyl chloride, amines, and thiophene derivatives under controlled conditions such as specific temperatures and pH levels.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, solvent recycling, and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

Reduction: The amide bond can be reduced to form amines.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings would yield sulfoxides or sulfones, while reduction of the amide bond would yield corresponding amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe or ligand in biochemical assays.

Medicine: Potential therapeutic applications due to its bioactive properties.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, or modulating signaling pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues in the Oxalamide Family

Key Compounds:

S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide): Substituents: Methoxybenzyl (N1), pyridylethyl (N2). Applications: Potent umami flavor agonist; approved for use in food products (sauces, snacks) to replace monosodium glutamate (MSG) .

GMC-1 to GMC-5 Oxalamides :

- Substituents : Varied aryl groups (e.g., bromophenyl, chlorophenyl, fluorophenyl) and isoindolinyl moieties.

- Synthesis : Yields range from 53% to 90%, with melting points between 147–207°C. For example, GMC-1 (N1-(4-bromophenyl)-N2-(1,3-dioxoisoindolin-2-yl)oxalamide) has a melting point of 186–187°C .

N1-(3,4-Difluorophenyl)-N2-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)oxalamide: Substituents: Difluorophenyl (N1), dimethylaminoethyl-thiophene (N2). Key Difference: Lacks the thiophen-2-ylmethyl group present in the target compound, which may alter steric and electronic properties .

Structural Comparison Table:

Thiophene-Containing Amides and Thioacyl Derivatives

Thiophene rings are common in bioactive molecules due to their aromaticity and metabolic stability. Comparisons include:

2-{[5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]amino}-N-(4-methoxyphenyl)-2-thioxoacetamide (Compound 9): Features: Thiazolidinone-thiophene hybrid. Properties: 90% yield, melting point 186–187°C .

Drospirenone/Ethinyl Estradiol Derivatives: Features: Thiophen-2-yl groups in steroidal structures. Applications: Hormonal therapeutics; highlights thiophene’s versatility in drug design .

Physicochemical and Toxicological Profiles

| Property | Target Compound (Inferred) | S336 | GMC-1 |

|---|---|---|---|

| Solubility | Moderate (polar groups) | High (methoxy/pyridyl) | Low (bromophenyl) |

| Melting Point | ~150–200°C (estimated) | Not reported | 186–187°C |

| Toxicology (NOEL) | Not reported | 100 mg/kg/day | Not reported |

Biological Activity

N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This compound combines a unique structural arrangement featuring a thiophene ring, a dimethylamino group, and an oxalamide moiety, which may contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C17H20N4O3S, with a molecular weight of approximately 364.43 g/mol. The presence of thiophene rings and the dimethylamino group are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C17H20N4O3S |

| Molecular Weight | 364.43 g/mol |

| Structure | Contains thiophene and oxalamide moieties |

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Thiophene Ring : This can be achieved through methods such as the Paal-Knorr synthesis.

- Introduction of the Dimethylamino Group : Nucleophilic substitution reactions are commonly employed for this purpose.

- Formation of the Oxalamide Moiety : This involves reacting oxalyl chloride with the appropriate amine.

The mechanism of action for this compound primarily involves its interaction with specific molecular targets within biological systems. The dimethylamino group can form hydrogen bonds and engage in electrostatic interactions with biological macromolecules, potentially modulating enzyme activities and signaling pathways.

Pharmacological Applications

Recent studies have indicated that this compound may exhibit several pharmacological activities:

- Antimicrobial Activity : Preliminary tests have shown that derivatives of this compound possess antibacterial properties against both Gram-positive and Gram-negative bacteria.

- Neurokinin Receptor Antagonism : Similar compounds have been studied for their ability to act as neurokinin receptor antagonists, which may have implications in treating conditions like depression and nausea associated with chemotherapy.

Case Studies and Research Findings

-

Antibacterial Activity : A study evaluated various derivatives of thiophene-containing oxalamides, including this compound, against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated significant antibacterial activity, with minimum inhibitory concentrations (MICs) below 50 µg/mL for several derivatives.

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 25 Escherichia coli 30 - Neurokinin Receptor Studies : In vitro studies demonstrated that certain derivatives could inhibit neurokinin receptors effectively, suggesting potential use in managing pain and anxiety disorders.

- Cytotoxicity Assays : The cytotoxic effects were evaluated using brine shrimp bioassays, revealing moderate toxicity levels that warrant further exploration for therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.